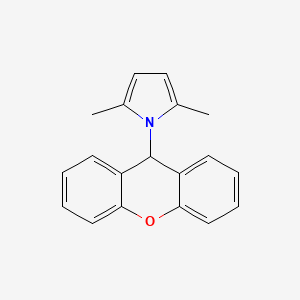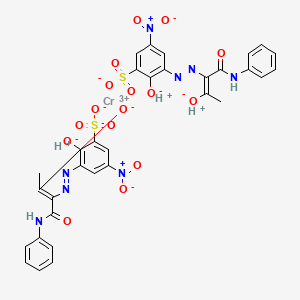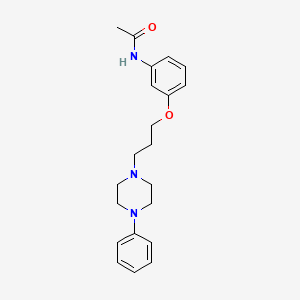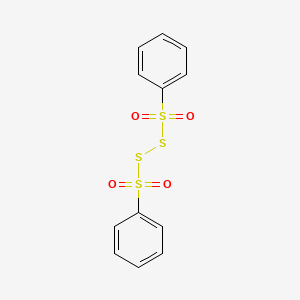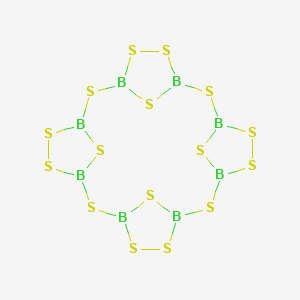
Octaboron hexadecasulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octaboron hexadecasulfide is a chemical compound with the formula B8S16. It is known for its unique structure and properties, which make it an interesting subject of study in various scientific fields. The compound consists of eight boron atoms and sixteen sulfur atoms, forming a complex molecular structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octaboron hexadecasulfide typically involves the reaction of boron and sulfur under controlled conditions. One common method is the direct combination of elemental boron and sulfur at high temperatures. This reaction requires precise control of temperature and pressure to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as chemical vapor deposition or other high-temperature processes. These methods allow for the large-scale production of the compound with high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Octaboron hexadecasulfide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique arrangement of boron and sulfur atoms in the molecule .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various halogens for substitution reactions. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce boron oxides and sulfur oxides, while reduction reactions may yield boron sulfides with different stoichiometries .
Applications De Recherche Scientifique
Octaboron hexadecasulfide has a wide range of applications in scientific research. In chemistry, it is studied for its unique bonding and structural properties. In biology and medicine, it may be explored for potential therapeutic uses, although specific applications in these fields are still under investigation. In industry, the compound’s properties make it useful in materials science and nanotechnology .
Mécanisme D'action
The mechanism of action of octaboron hexadecasulfide involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in complex chemical reactions, influencing its behavior in different environments. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to octaboron hexadecasulfide include other boron-sulfur compounds such as diboron tetrakisulfide (B2S4) and tetraboron octasulfide (B4S8). These compounds share some structural similarities but differ in the number of boron and sulfur atoms and their specific arrangements .
Uniqueness: this compound is unique due to its specific molecular structure, which consists of eight boron atoms and sixteen sulfur atoms. This arrangement gives it distinct chemical and physical properties that set it apart from other boron-sulfur compounds .
Propriétés
Numéro CAS |
73825-17-9 |
|---|---|
Formule moléculaire |
B8S16 |
Poids moléculaire |
599.6 g/mol |
Nom IUPAC |
2,4,5,7,9,10,12,14,15,17,19,20,21,22,23,24-hexadecathia-1,3,6,8,11,13,16,18-octaborapentacyclo[16.2.1.13,6.18,11.113,16]tetracosane |
InChI |
InChI=1S/B8S16/c9-1-13-3-10-4(20-19-3)15-7-12-8(24-23-7)16-6-11-5(21-22-6)14-2(9)18-17-1 |
Clé InChI |
HJLBFICKQLTZJR-UHFFFAOYSA-N |
SMILES canonique |
B12SB(SB3SB(SB4SB(SB5SB(S1)SS5)SS4)SS3)SS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


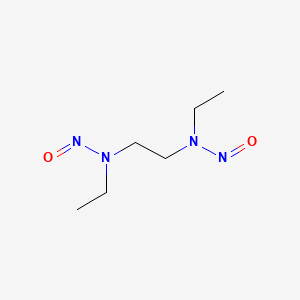
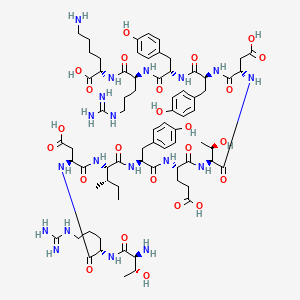
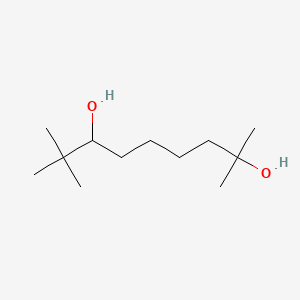

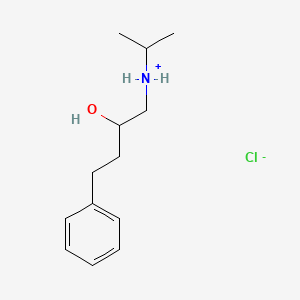
![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)
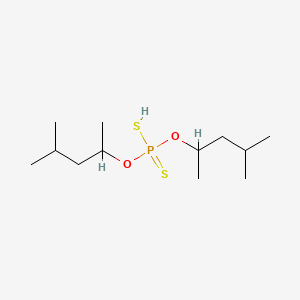
![N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide](/img/structure/B13754149.png)
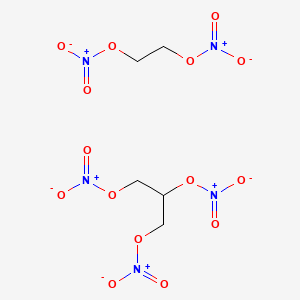
![2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13754159.png)
